An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Methallyl Ether
An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Methallyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Allyl methallyl ether. The information is curated for professionals in research and development who require detailed data for experimental design and evaluation.
Core Physical and Chemical Properties
Allyl methallyl ether, also known as 3-(allyloxy)-2-methyl-1-propene or 2-methyl-3-prop-2-enoxyprop-1-ene, is an organic compound with the chemical formula C7H12O[1][2][3]. Its properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C7H12O[1][2][3] |
| Molecular Weight | 112.17 g/mol [1][4] |
| CAS Number | 14289-96-4[1][2][3] |
| Density | 0.798 g/cm³[1][2][3] |
| Boiling Point | 122.3°C at 760 mmHg[1][2][3] |
| Flash Point | 13.6°C[1][2][3] |
| Refractive Index | 1.419[1][2][3] |
| Vapor Pressure | 16.9 mmHg at 25°C[1][2][3] |
| XLogP3 | 2[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 4[1] |
| Exact Mass | 112.088815002 Da[1][4] |
Chemical Reactivity and Stability
Allyl ethers, including allyl methallyl ether, are recognized for their relative stability under both acidic and basic conditions, which makes the allyl group a useful protecting group for alcohols in organic synthesis.
Key Reactions:
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Cleavage/Deprotection: The allyl group can be cleaved under specific conditions. For instance, diphenyldisulfone serves as a mild and efficient reagent for the selective cleavage of methallyl ethers. This process is compatible with other protecting groups like acetals, acetates, and benzyl ethers[5]. Palladium(0)-catalyzed deprotection using barbituric acid derivatives in a protic polar solvent is another effective method that can proceed at room temperature[6].
-
Isomerization: 2-Methylallyl ethers can undergo isomerization to form 2-methylpropenyl ethers, which are then easily hydrolyzed to yield the corresponding free alcohol and isobutyraldehyde[5].
-
Peroxide Formation: Like other ethers, allyl methallyl ether may form explosive peroxides upon prolonged storage, especially when exposed to air and light[7][8]. It is recommended that containers be dated upon opening and periodically tested for the presence of peroxides[7][8].
Stability:
-
The compound is generally stable under recommended storage conditions[9].
-
It is sensitive to air and light, which can promote peroxide formation.
-
It should be kept away from heat, sparks, open flames, and other ignition sources[9][10].
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of allyl methallyl ether was not found in the provided search results, a general procedure based on the Williamson ether synthesis is commonly employed for preparing allyl ethers.
General Synthesis of Allyl Ethers (Williamson Ether Synthesis):
This method involves the reaction of an alcohol with an allyl halide in the presence of a base.
-
Materials:
-
Methallyl alcohol
-
Allyl bromide (or allyl chloride)
-
A strong base (e.g., sodium hydride (NaH), potassium hydroxide (KOH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of methallyl alcohol in an anhydrous solvent, the base is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
The mixture is stirred for a specified time to allow for the formation of the alkoxide.
-
Allyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by distillation, to yield the pure allyl methallyl ether.
-
A process for producing allyl and/or methallyl ethers of polyhydric alcohols can also involve the allylation of a cyclic formal of the alcohol, followed by reaction with another alcohol[11].
Diagrams and Workflows
The following diagrams illustrate the logical relationships and a generalized experimental workflow relevant to allyl methallyl ether.
Caption: Generalized workflow for the synthesis of Allyl Methallyl Ether.
Caption: Relationship between molecular structure and properties.
Safety and Handling
Based on safety data for similar allyl ethers, Allyl methallyl ether should be handled with care.
-
Hazards: It is a flammable liquid and vapor[10]. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[7][10]. Inhalation may cause respiratory irritation[7].
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces[9][10].
-
Use in a well-ventilated area or outdoors[10].
-
Wear protective gloves, protective clothing, and eye/face protection[9].
-
Ground and bond container and receiving equipment to prevent static discharge[10].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[7].
-
This guide is intended for informational purposes and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. chemnet.com [chemnet.com]
- 4. Allyl methallyl ether | C7H12O | CID 139722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allyl, methallyl, prenyl, and methylprenyl ethers as protected alcohols: their selective cleavage with diphenyldisulfone under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. US20060116534A1 - Process for manufacture of an allyl ether - Google Patents [patents.google.com]
